molecular formula C11H6ClF3 B11873203 1-Chloro-4-(trifluoromethyl)naphthalene

1-Chloro-4-(trifluoromethyl)naphthalene

Cat. No.: B11873203
M. Wt: 230.61 g/mol
InChI Key: DDKYKJZBJJKICM-UHFFFAOYSA-N
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Description

1-Chloro-4-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6ClF3 It is a derivative of naphthalene, where a chlorine atom and a trifluoromethyl group are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the chlorination of 4-(trifluoromethyl)naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the trifluoromethyl group can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 1-amino-4-(trifluoromethyl)naphthalene or 1-thio-4-(trifluoromethyl)naphthalene.

    Oxidation: Formation of 1-chloro-4-(trifluoromethyl)naphthoquinone.

    Reduction: Formation of 1-chloro-4-(difluoromethyl)naphthalene.

Scientific Research Applications

1-Chloro-4-(trifluoromethyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-chloro-4-(trifluoromethyl)naphthalene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the trifluoromethyl group can influence the electron density of the naphthalene ring, affecting the reactivity of the compound.

Comparison with Similar Compounds

  • 1-Chloro-2-(trifluoromethyl)naphthalene
  • 1-Chloro-3-(trifluoromethyl)naphthalene
  • 1-Chloro-4-(difluoromethyl)naphthalene

Comparison: 1-Chloro-4-(trifluoromethyl)naphthalene is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted synthetic applications.

Properties

Molecular Formula

C11H6ClF3

Molecular Weight

230.61 g/mol

IUPAC Name

1-chloro-4-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11H6ClF3/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h1-6H

InChI Key

DDKYKJZBJJKICM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C(F)(F)F

Origin of Product

United States

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